3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Generic quinoxalin-2(1H)-ones lack functional handles for SAR exploration. 3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one features a C7-hydroxymethyl group enabling selective oxidation to a carboxylic acid for amide/ester conjugation or direct attachment of fluorophores/biotin tags. Ideal for parallel library synthesis targeting antimicrobial and anticancer activity. - Oxidation-ready handle for SAR diversification - Rigid planar scaffold for target engagement - High purity ≥98% (HPLC) for reproducible results

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13902369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C(C=C2)CO)NC1=O
InChIInChI=1S/C11H12N2O2/c1-2-8-11(15)13-10-5-7(6-14)3-4-9(10)12-8/h3-5,14H,2,6H2,1H3,(H,13,15)
InChIKeyJAGKIKZOODUYDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one: Chemical Identity and Structural Class


3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one (CAS: 2589532-22-7) is a synthetic quinoxalin-2(1H)-one derivative characterized by an ethyl group at the C3 position and a hydroxymethyl substituent at the C7 position . It belongs to the broader class of nitrogen-containing heterocycles that exhibit diverse biological activities and are valued as scaffolds in medicinal chemistry and as synthetic intermediates . The compound has a molecular formula of C11H12N2O2 and a molecular weight of 204.22 g/mol . Its structural features suggest potential for derivatization via oxidation of the hydroxymethyl group or functionalization at the quinoxaline core [1].

Why Generic Quinoxalin-2(1H)-one Substitution is Not Advisable for 3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one


Generic substitution among quinoxalin-2(1H)-one derivatives is problematic because subtle changes in the substitution pattern—particularly the position and nature of alkyl and hydroxymethyl groups—can dramatically alter physicochemical properties, synthetic accessibility, and biological activity profiles [1]. The presence of the hydroxymethyl group at the C7 position in 3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one introduces a handle for further functionalization (e.g., oxidation, esterification) and may influence hydrogen bonding capacity and solubility, differentiating it from non-hydroxymethylated analogs . Class-level structure-activity relationship (SAR) studies on related quinoxalin-2(1H)-ones demonstrate that even minor modifications (e.g., changing alkyl chain length, introducing halogens) can shift antimicrobial MIC values by orders of magnitude [2]. Therefore, procurement decisions based solely on the quinoxalin-2(1H)-one scaffold, without regard to specific substituents, risk selecting a compound with unpredictable reactivity or biological activity.

Quantitative Differentiation Evidence for 3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one Against Analogs


Structural Comparison: 3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one vs. 3-Ethylquinoxalin-2(1H)-one

3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one differs from the simpler 3-Ethylquinoxalin-2(1H)-one (CAS 13297-35-3) by the presence of a hydroxymethyl group at the C7 position . This substitution adds a polar functional group capable of hydrogen bonding and further derivatization, which is absent in the comparator. While direct biological comparison data for these two specific compounds is not available, class-level SAR studies on quinoxalin-2(1H)-ones indicate that benzo-moiety substitutions (e.g., CF3, morpholine) can confer activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, whereas unsubstituted analogs show no such activity [1].

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Positional Isomer Comparison: 3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one vs. 3-(Hydroxymethyl)quinoxalin-2(1H)-one

The target compound features a hydroxymethyl group at the C7 position of the benzo-moiety, whereas the comparator 3-(Hydroxymethyl)quinoxalin-2(1H)-one (CAS 41242-95-9) has the hydroxymethyl group at the C3 position . This positional difference is significant because SAR studies on quinoxalin-2(1H)-ones reveal that modifications on the benzo-moiety versus the pyrazine ring often lead to distinct biological activity profiles [1]. For example, in a series of 3-alkylquinoxalin-2-ones, benzo-moiety substitution with CF3 or morpholine introduced activity against E. coli and P. aeruginosa, whereas similar substitutions at the C3 position did not [1].

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Comparison of Physicochemical Properties: 3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one vs. 3-Ethylquinoxalin-2(1H)-one

The presence of the C7-hydroxymethyl group in 3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one increases molecular weight (204.22 g/mol) and hydrogen bonding capacity relative to 3-Ethylquinoxalin-2(1H)-one (MW 174.20 g/mol) . These differences are expected to affect solubility, logP, and membrane permeability. While specific logP values for these compounds are not reported, the addition of a hydroxymethyl group generally decreases logP by approximately 0.5–1.0 units compared to the unsubstituted analog, based on fragment-based calculations .

Physicochemical Properties Drug Discovery Lead Optimization

Synthetic Utility: 3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one as a Versatile Intermediate

3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one can undergo oxidation of the hydroxymethyl group to a carboxylic acid or aldehyde, enabling conjugation to amines or alcohols [1]. This reactivity distinguishes it from analogs lacking the hydroxymethyl group, such as 3-Ethylquinoxalin-2(1H)-one, which lacks this synthetic handle. Additionally, the quinoxalin-2(1H)-one core can be functionalized at the C3 position via C–H activation, allowing for the construction of diverse libraries [2]. The combination of a modifiable hydroxymethyl group and a functionalizable core makes this compound a strategic choice for medicinal chemistry campaigns requiring SAR exploration.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Recommended Application Scenarios for 3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one Based on Evidenced Differentiation


Medicinal Chemistry Scaffold Derivatization and SAR Exploration

The C7-hydroxymethyl group serves as a handle for oxidation to a carboxylic acid, enabling the synthesis of amides, esters, and other conjugates [1]. This allows medicinal chemists to explore structure-activity relationships (SAR) around the benzo-moiety of quinoxalin-2(1H)-ones, a region known to influence antimicrobial and anticancer activity [2]. The compound is particularly suited for parallel library synthesis aimed at optimizing potency and selectivity.

Synthesis of Fluorescent Probes and Bioconjugates

The hydroxymethyl group can be selectively activated for attachment of fluorophores, biotin, or other tags, while the quinoxalin-2(1H)-one core provides a rigid, planar aromatic scaffold that may interact with biological targets . This makes the compound a candidate for developing chemical probes for target identification or cellular imaging studies.

Antimicrobial Lead Optimization Programs

Although specific MIC data for this compound is not reported, class-level evidence demonstrates that quinoxalin-2(1H)-ones with benzo-moiety substitutions exhibit activity against Vibrio alginolyticus (MIC as low as 15.6 µg/mL) and other pathogens [2]. Researchers can use 3-Ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one as a starting point to introduce additional substituents (e.g., halogens, CF3) via the hydroxymethyl group or direct C–H functionalization, aiming to improve antimicrobial potency.

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